molecular formula C20H17ClFN5O B1623826 4-((2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-methylnicotinamide CAS No. 773138-82-2

4-((2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-methylnicotinamide

Cat. No. B1623826
Key on ui cas rn: 773138-82-2
M. Wt: 397.8 g/mol
InChI Key: ZABRLZVEWNLLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030318B2

Procedure details

To a suspension of substituted nicotinic acid, 4-[2-(5-Chloro-2-fluoro-phenyl)-7-(2-dimethylamino-ethylamino)-pyrido[2,3-d]pyrimidin-4-ylamino]-nicotinic acid (0.030 g) in dry DMF (1 ml) was added Carbonyldiimidazole (0.020 g) followed by methylamine (156 uL, 2 M solution if THF). The reaction mixture was stirred at room temperature for 16 h. The crude residue was purified by preparative HPLC (Acetonitrile/water 5% to 95% gradient) to give 4-[2-(5-Chloro-2-fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrimidin-4-ylamino]-N-methyl-nicotinamide (280 mg, 68%) as a white solid.
[Compound]
Name
substituted nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[2-(5-Chloro-2-fluoro-phenyl)-7-(2-dimethylamino-ethylamino)-pyrido[2,3-d]pyrimidin-4-ylamino]-nicotinic acid
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
156 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:34])=[C:6]([C:8]2[N:9]=[C:10]([NH:24][C:25]3[C:30](C(O)=O)=[CH:29][N:28]=[CH:27][CH:26]=3)[C:11]3[CH:17]=[CH:16][C:15](NCCN(C)C)=N[C:12]=3[N:13]=2)[CH:7]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.CN.[CH3:49][N:50]([CH:52]=[O:53])C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:34])=[C:6]([C:8]2[N:9]=[C:10]([NH:24][C:25]3[C:30]([C:52]([NH:50][CH3:49])=[O:53])=[CH:29][N:28]=[CH:27][CH:26]=3)[C:11]3[CH2:17][CH2:16][CH2:15][C:12]=3[N:13]=2)[CH:7]=1

Inputs

Step One
Name
substituted nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-[2-(5-Chloro-2-fluoro-phenyl)-7-(2-dimethylamino-ethylamino)-pyrido[2,3-d]pyrimidin-4-ylamino]-nicotinic acid
Quantity
0.03 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C=1N=C(C2=C(N1)N=C(C=C2)NCCN(C)C)NC2=CC=NC=C2C(=O)O)F
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.02 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
156 μL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by preparative HPLC (Acetonitrile/water 5% to 95% gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=NC2=C(C(=N1)NC1=CC=NC=C1C(=O)NC)CCC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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